![molecular formula C10H27BrSi3 B2978636 [溴-双(三甲基硅基)甲基]-三甲基硅烷 CAS No. 29955-17-7](/img/structure/B2978636.png)

[溴-双(三甲基硅基)甲基]-三甲基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane” is a versatile chemical compound used in various scientific research. It acts as a reactive intermediate, facilitating the synthesis of complex organic molecules. It contains a total of 38 atoms; 25 Hydrogen atoms, 9 Carbon atoms, and 1 Bromine atom .

Synthesis Analysis

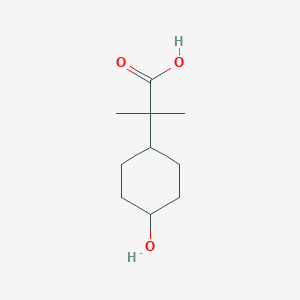

The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 12 non-H bonds and 3 rotatable bonds . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Bromotrimethylsilane, include a boiling point of 79°C, a density of 1.16 g/mL at 25°C, and a refractive index of 1.424 .科学研究应用

反应活性和消除机理

双(三甲基甲硅烷基)汞和双(三甲基锗基)汞与有机 1,2-二溴化合物反应,通过立体专一的顺式消除产生烯烃,表明一个阶段的分子机理(Bennett 等人,1971)。这种反应性展示了此类化合物在选择性有机转化中的潜力。

有机硅化合物的合成

有机硅化合物的合成,例如(三甲基甲硅烷基)乙烯基锂,证明了使用溴乙烯基三甲基硅烷和锂来生产高产率的锂试剂的效率,突出了显着的转化率和在制备不同的有机硅化合物中的应用(Husk & Velitchko,1973)。

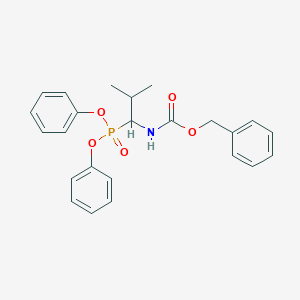

路易斯酸催化的烯丙基化反应

3,3-双(三甲基甲硅烷基)-2-甲基-1-丙烯用于路易斯酸催化的烯丙基化反应,展示了与醛类发生烯反应的多功能性,以及 E-三取代烯基硅烷的独有产率,表明该化合物在微调反应结果中的效用(Williams、Morales-Ramos、& Williams,2006)。

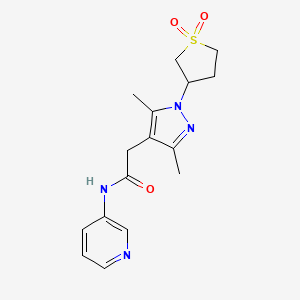

区域选择性卤代脱硅基化

(三甲基甲硅烷基)-1-甲基吡唑的区域选择性卤代脱硅基化展示了精确靶向和修饰分子内特定位置的能力,这是合成复杂有机结构和潜在药物的关键方面(Effenberger & Krebs,1984)。

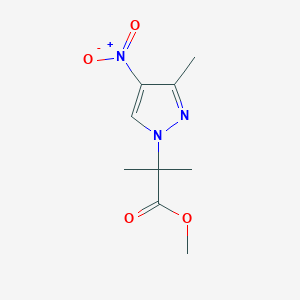

α-溴代乙烯基硅烷的合成

双(三甲基甲硅烷基)溴甲基锂与醛类反应形成 α-溴代乙烯基三甲基硅烷,展示了一种在进一步合成应用中生成有用化合物的办法,例如通过与三甲基氯硅烷反应合成环氧乙烷和制备 α-溴代乙烯基硅烷(Seyferth、Lefferts、& Lambert,1977)。

功能化苯的合成

高效高产率的合成功能化 1,2-双(三甲基甲硅烷基)苯的方法证明了该化合物作为苯炔前体、路易斯酸催化剂和发光体的关键起始材料的作用,突出了它们在材料科学和催化中的重要性(Reus 等人,2012)。

作用机制

Target of Action

The primary target of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is glycerol . Glycerol is a relevant by-product in biodiesel production and is an interesting raw material for obtaining products of high added value .

Mode of Action

Bromo-bis(trimethylsilyl)methyl-trimethylsilane acts as a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin or α,γ-dibromohydrin in very good yields .

Biochemical Pathways

The bromination of glycerol to produce α-monobromohydrin and α,γ-dibromohydrin is an important process for the importance of these bromoderivatives widely applied as fine chemicals in organic syntheses . In particular, α,γ-dibromohydrin could be oxidized to 1,3-dibromoacetone which is a versatile building block for several compounds important as drugs, antibacterials or inhibitors .

Pharmacokinetics

The compound’s adme properties would likely be influenced by its chemical structure and the presence of the trimethylsilyl groups .

Result of Action

The result of the action of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is the production of bromohydrins from glycerol . These bromohydrins are useful intermediates in the production of fine chemicals .

Action Environment

The action of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is influenced by the reaction conditions . For example, depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin or α,γ-dibromohydrin

安全和危害

Bromotrimethylsilane, a similar compound, is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Relevant Papers One paper discusses the molecular mechanism of elimination of the trimethylsilyl bromide from 2-(trimethylsilyl)oxy-3-bromo-3-methyl-isoxazolidines . Another paper discusses the use of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy .

属性

IUPAC Name |

[bromo-bis(trimethylsilyl)methyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27BrSi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZPHRVIXVYWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27BrSi3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2978553.png)

![3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide](/img/structure/B2978561.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2978562.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978564.png)

![4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2978570.png)

![(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2978572.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2978575.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2978576.png)